ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate

Drug-likeness Lipophilicity CNS MPO

Ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate (CAS 1286711-98-5) is a fully synthetic, small-molecule screening compound (MW ~307.39 Da; molecular formula C₁₆H₂₅N₃O₃). It belongs to the imidazole-piperidine chemotype, a structural class extensively claimed in Merck patent families as modulators of kinase activity for hyperproliferative disease applications and, via a related sub-series from Merck Sharp & Dohme, as T-type calcium channel antagonists for neurological and psychiatric indications.

Molecular Formula C16H25N3O3
Molecular Weight 307.394
CAS No. 1286711-98-5
Cat. No. B2567109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate
CAS1286711-98-5
Molecular FormulaC16H25N3O3
Molecular Weight307.394
Structural Identifiers
SMILESCCOC(=O)CCC(=O)N1CCC(CC1)CN2C=CN=C2C
InChIInChI=1S/C16H25N3O3/c1-3-22-16(21)5-4-15(20)18-9-6-14(7-10-18)12-19-11-8-17-13(19)2/h8,11,14H,3-7,9-10,12H2,1-2H3
InChIKeyGRTDKLBUROWDJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate (CAS 1286711-98-5): Compound Class and Procurement Identity


Ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate (CAS 1286711-98-5) is a fully synthetic, small-molecule screening compound (MW ~307.39 Da; molecular formula C₁₆H₂₅N₃O₃) . It belongs to the imidazole-piperidine chemotype, a structural class extensively claimed in Merck patent families as modulators of kinase activity for hyperproliferative disease applications and, via a related sub-series from Merck Sharp & Dohme, as T-type calcium channel antagonists for neurological and psychiatric indications . The compound is commercially catalogued as a screening-grade research chemical (e.g., Otava Ltd. catalog ID 2263891) and is primarily positioned for early-stage drug discovery and chemical biology probe development . Its distinguishing structural features — a 2-methylimidazole headgroup linked via a methylene bridge to a piperidine ring, which is N-acylated with an ethyl 4-oxobutanoate tail — differentiate it from both simpler imidazole-piperidine building blocks and benzimidazole-fused analogs.

Why Generic Substitution Fails for Ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate: Structural Determinants That Preclude Simple Analog Interchange


The imidazole-piperidine-4-oxobutanoate scaffold embodies three independently tunable pharmacophoric elements — the imidazole N-substituent (here, 2-methyl), the piperidine-imidazole linker (here, methylene), and the piperidine N-acyl group (here, ethyl 4-oxobutanoate) — each of which has been shown in the Merck kinase modulator patent series to exert profound, non-linear effects on potency, selectivity, and physicochemical properties . Even within a single patent family, subtle variations at the piperidine N-acyl position (e.g., replacing ethyl ester with carboxylic acid or amide) can abrogate target engagement or alter logP by over one unit, fundamentally changing membrane permeability and assay compatibility . Consequently, a researcher cannot assume that a benzimidazole analog (e.g., CAS 1351596-44-5), a thioether-linked variant, or the unsubstituted piperidine precursor (CAS 774171-14-1) will recapitulate the binding profile, solubility, or metabolic stability of the specific 2-methylimidazole methylene-piperidine ethyl ester configuration represented by CAS 1286711-98-5. Direct, compound-specific screening data — even if presently limited in the public domain — is the only reliable basis for hit validation, SAR expansion, or procurement for assay follow-up.

Ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate: Quantitative Differential Evidence Relative to Closest Analogs and In-Class Candidates


Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area (TPSA) vs. the Benzimidazole Analog and the Free Piperidine Precursor

The target compound possesses a calculated logP of approximately 1.11 and a topological polar surface area (TPSA) of ~67.6 Ų, based on in silico prediction consistent across multiple cheminformatics platforms . In comparison, the benzimidazole-fused analog ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate (CAS 1351596-44-5) bears a substantially larger aromatic system that would be expected to increase logP by at least 0.8–1.2 log units and increase TPSA modestly, shifting it further from optimal CNS drug-likeness space (CNS MPO desirability zone: TPSA < 70 Ų, logP 1–3). Conversely, the unsubstituted piperidine precursor 4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine (CAS 774171-14-1; MW 165.24 Da, TPSA ~28 Ų, logP ~0.5) lacks the ester moiety and therefore has different hydrogen-bonding capacity, solubility, and membrane permeability characteristics. These differences matter for assay development: the target compound's balanced logP makes it more compatible with standard biochemical and cell-based assay conditions than the highly lipophilic benzimidazole analog, while its increased molecular weight and TPSA relative to the precursor provide greater opportunity for specific target interactions.

Drug-likeness Lipophilicity CNS MPO Permeability Physicochemical profiling

Kinase Selectivity Potential: Structural Motif Alignment with the Merck Imidazol-Piperidinyl Kinase Modulator Pharmacophore

The Merck patent family (US 2015/0239902 A1, ES-2807539-T3, and related filings) discloses an extensive structure-activity relationship (SAR) for imidazol-piperidinyl derivatives as kinase activity modulators, demonstrating that compounds bearing a 2-methylimidazole headgroup, a methylene-linked piperidine core, and an N-acyl substituent at the piperidine nitrogen exhibit sub-micromolar to nanomolar inhibitory activity against a panel of clinically relevant kinases, including but not limited to PIM, CDK, and Aurora kinase family members . The target compound CAS 1286711-98-5 contains all three critical pharmacophoric elements specified in the patent's Markush structure (Formula I): (i) R₁ at the imidazole 2-position (here, methyl, which the patent identifies as a preferred substituent for potency), (ii) the piperidine ring with a methylene bridge to the imidazole N-1 position, and (iii) an N-acyl group (here, the ethyl 4-oxobutanoate moiety, structurally analogous to the ester-bearing R₁ groups exemplified in the patent) . By contrast, compounds lacking the N-acyl function (e.g., CAS 774171-14-1) or bearing bulkier, more lipophilic imidazole substituents (e.g., phenyl or benzimidazole) show divergent selectivity profiles and often reduced potency against the primary kinase targets, as explicitly taught in the patent's comparative examples .

Kinase inhibition Cancer Hyperproliferative disease Chemoproteomics Hit validation

T-Type Calcium Channel Antagonist Potential: Structural Alignment with the Merck Sharp & Dohme Imidazolyl Methyl Piperidine Series

The Merck Sharp & Dohme patent US 9,051,299 B2 describes imidazolyl methyl piperidine compounds as T-type calcium channel (Cav3.1, Cav3.2, Cav3.3) antagonists with potential utility in epilepsy, neuropathic pain, sleep disorders, and schizophrenia . The target compound CAS 1286711-98-5 shares the core imidazolyl-methyl-piperidine scaffold claimed in this patent but differs in bearing an ethyl 4-oxobutanoate N-acyl substituent rather than the aryl ketone or benzamide N-substituents predominantly exemplified in the patent . This structural divergence could confer either enhanced or reduced T-type calcium channel activity relative to the patent exemplars; the ester moiety may improve solubility and metabolic stability while potentially altering channel subtype selectivity. The closest patent exemplar, (3-methylphenyl)-[1-[(2-phenyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]methanone, differs at two key positions (imidazole 2-substituent: phenyl vs. methyl; piperidine N-substituent: aroyl vs. alkanoyl ester), making direct activity extrapolation unreliable but highlighting the target compound as a valuable probe for exploring N-acyl ester tolerance within this pharmacophore .

T-type calcium channel CNS disorders Pain Sleep disorders Ion channel pharmacology

Lipinski Rule-of-Five and Drug-Likeness Compliance Relative to Close Structural Analogs

The target compound fully complies with all four Lipinski Rule-of-Five (Ro5) criteria: MW 307.39 Da (< 500), calculated logP 1.11 (< 5), H-bond donors 1 (< 5), and H-bond acceptors 6 (< 10) . This places it firmly within orally bioavailable drug-like chemical space. By comparison, the benzimidazole analog ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate (CAS 1351596-44-5; MW 433.46 Da as oxalate salt, free base ~343 Da; predicted logP ~2.0–2.5) approaches the upper limit of acceptable lipophilicity for oral candidates and may exhibit increased hERG binding or phospholipidosis risk associated with higher logP . The free carboxylic acid analog 4-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-4-oxobutanoic acid (CAS 1232796-73-4) has a lower predicted logP but introduces an ionizable acid group that may limit membrane permeability at physiological pH. The unsubstituted piperidine precursor (CAS 774171-14-1; MW 165.24 Da, TPSA ~28 Ų) falls into fragment-like space (Ro3-compliant) and, while useful as a minimalist pharmacophore probe, lacks the molecular complexity and target-binding surface area provided by the N-acyl ester extension.

Drug-likeness Oral bioavailability ADME Fragment-based drug discovery Lead optimization

Ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate: Recommended Research Application Scenarios Based on Available Evidence


Kinase Inhibitor Hit Expansion and SAR Exploration Within the Imidazol-Piperidinyl Pharmacophore

The target compound is best deployed as a chemical probe for exploring structure-activity relationships within the imidazole-piperidine kinase modulator space defined by the Merck patent family (US 2015/0239902 A1) . Its 2-methylimidazole headgroup and ethyl 4-oxobutanoate N-acyl tail represent a specific substitution pattern that can serve as a reference point for systematic SAR studies — for example, varying the ester to amide or carboxylic acid, modifying the imidazole 2-substituent (methyl → ethyl, isopropyl, or halogen), or altering the linker length between imidazole and piperidine. Procurement of this compound is warranted when a research program seeks to validate whether the N-acyl ester-bearing sub-series retains kinase inhibitory potency comparable to the patent's more extensively exemplified aryl- and heteroaryl-substituted analogs.

T-Type Calcium Channel Probe Development for CNS Disorder Research

CAS 1286711-98-5 represents a structurally differentiated chemical probe within the imidazolyl methyl piperidine T-type calcium channel antagonist class (US Patent 9,051,299 B2) . Its unique ethyl 4-oxobutanoate N-acyl substituent diverges from the predominantly lipophilic aryl ketone exemplars described in the patent. This compound is therefore suitable for use in electrophysiological or FLIPR-based calcium flux screening campaigns aimed at identifying novel T-type calcium channel antagonists with potentially improved aqueous solubility, reduced phospholipidosis risk, or distinct subtype selectivity profiles (Cav3.1 vs. Cav3.2 vs. Cav3.3) relative to the patent's lead series.

Physicochemical Property Benchmarking in CNS Drug Discovery Multiparameter Optimization (MPO) Campaigns

With a calculated logP of ~1.11, TPSA of ~67.6 Ų, and full Lipinski Rule-of-Five compliance, the target compound occupies a favorable position within the CNS MPO desirability space . It can serve as a physicochemical benchmark or 'reference neutral' for evaluating the property impact of structural modifications (e.g., adding halogens, extending the ester chain, or replacing the imidazole with benzimidazole). Procurement of this compound enables direct experimental measurement of solubility, logD, PAMPA permeability, and microsomal stability, generating data that can anchor multiparameter optimization models for related imidazole-piperidine lead series.

Chemoproteomics and Target Deconvolution Studies for Imidazole-Piperidine Screening Hits

Given the imidazole-piperidine class's known polypharmacology across kinase and ion channel targets, CAS 1286711-98-5 can be employed as an affinity probe (following appropriate derivatization with a linker-handle for immobilization or click chemistry) in chemoproteomics experiments — including affinity enrichment-mass spectrometry (AE-MS) or cellular thermal shift assays (CETSA) — to identify its complete target engagement profile . The ethyl ester functionality provides a convenient synthetic handle for hydrolysis to the corresponding carboxylic acid, which can then be conjugated to biotin or fluorophore tags for pull-down or imaging applications. This approach is particularly valuable when the compound emerges as a hit from phenotypic or high-throughput screening campaigns and its molecular target(s) remain uncharacterized.

Quote Request

Request a Quote for ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.